

# Spectroscopic Analysis of 2-(Chloromethyl)-5-methylpyridine Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyridine hydrochloride

Cat. No.: B1359685

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-(Chloromethyl)-5-methylpyridine hydrochloride**, a key intermediate in pharmaceutical synthesis. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

## Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-(Chloromethyl)-5-methylpyridine hydrochloride**, the following data is a combination of data from closely related compounds and predicted values based on established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the pyridine nitrogen significantly influences the chemical shifts of the ring protons, causing them to shift downfield due to the increased electron-withdrawing effect of the positively charged nitrogen.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.0	d	~8.0
H-4	~7.6	dd	~8.0, 2.0
H-6	~8.5	d	~2.0
-CH <sub>2</sub> Cl	~4.8	s	-
-CH <sub>3</sub>	~2.4	s	-
N-H	~13-15	br s	-

Note: Predicted values are based on data for similar pyridine hydrochloride derivatives. The N-H proton signal is often broad and may be difficult to observe.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~155
C-3	~128
C-4	~140
C-5	~138
C-6	~150
-CH <sub>2</sub> Cl	~45
-CH <sub>3</sub>	~18

Note: Predicted values based on additive rules and comparison with related structures.

## Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic peaks corresponding to the aromatic ring, the alkyl halide, and, notably, the pyridinium ion.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibration
3100-3000	C-H stretch (aromatic)
2900-2800	C-H stretch (aliphatic)
2800-2400	N <sup>+</sup> -H stretch (broad)
1610-1580	C=C and C=N stretch (aromatic ring)
1500-1400	C=C stretch (aromatic ring)
800-700	C-H out-of-plane bend (aromatic)
750-650	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically show the molecular ion of the free base, 2-(chloromethyl)-5-methylpyridine, as the hydrochloride salt readily dissociates in the mass spectrometer.

Table 4: Mass Spectrometry Data (Predicted for the Free Base, C<sub>7</sub>H<sub>8</sub>ClN)

m/z	Interpretation
141/143	[M] <sup>+</sup> (Molecular ion peak, showing isotopic pattern for one chlorine atom)
106	[M - Cl] <sup>+</sup>
91	[M - CH <sub>2</sub> Cl] <sup>+</sup> (Tropylium-like ion)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2-(Chloromethyl)-5-methylpyridine hydrochloride**.

## NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ , D $_2$ O, or CDCl $_3$ ). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **$^1\text{H}$  NMR Acquisition:**
  - A standard one-pulse sequence is used.
  - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).
  - Data is typically acquired over 16-64 scans to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.
  - A wider spectral width is required (e.g., 0-200 ppm).
  - Due to the low natural abundance of  $^{13}\text{C}$  and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

## FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
  - A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
  - The KBr pellet containing the sample is placed in the sample holder.
  - The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ . The spectrum is usually displayed in terms of transmittance or absorbance.

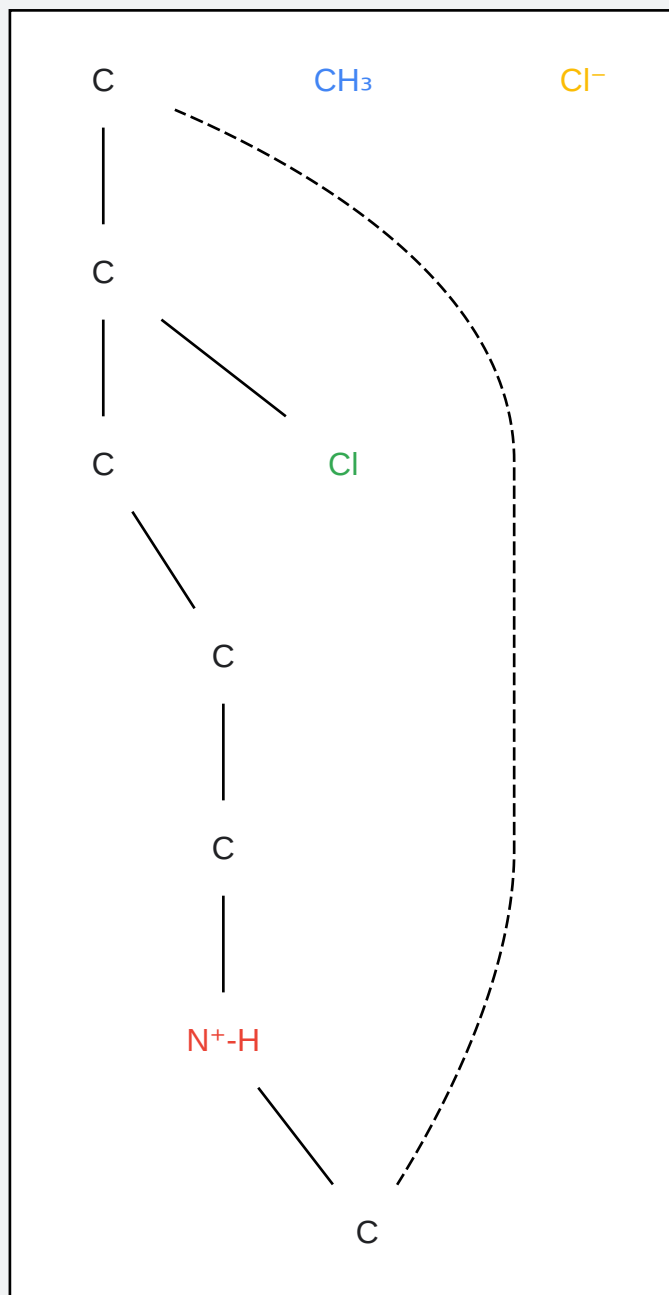
## Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after dissolution in a suitable solvent (e.g., methanol, acetonitrile) for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Ionization: Electron ionization (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile compounds.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

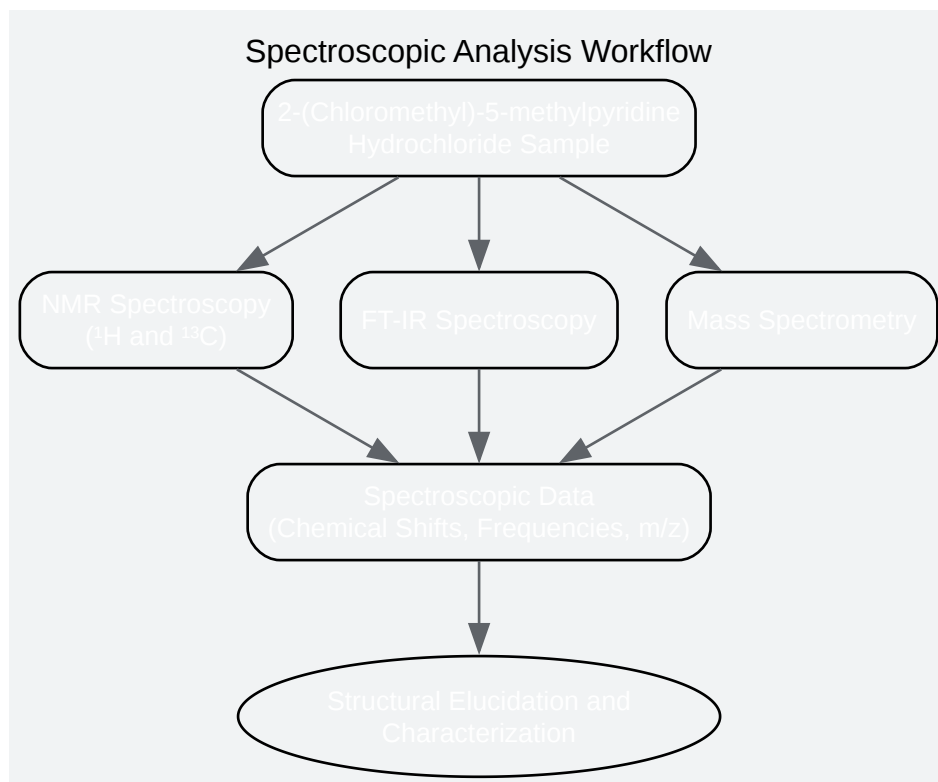
## Visualizations

The following diagrams illustrate the structure of **2-(Chloromethyl)-5-methylpyridine hydrochloride** and a general workflow for its spectroscopic analysis.

## Structure of 2-(Chloromethyl)-5-methylpyridine Hydrochloride

[Click to download full resolution via product page](#)

Caption: Molecular structure of **2-(Chloromethyl)-5-methylpyridine hydrochloride**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of the target compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Chloromethyl)-5-methylpyridine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359685#2-chloromethyl-5-methylpyridine-hydrochloride-spectroscopic-data-nmr-ir-ms>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)